molecular formula C2HCl3O<br>Cl2CHCOCl<br>C2HCl3O B046642 Dichloroacetyl chloride CAS No. 79-36-7

Dichloroacetyl chloride

Cat. No.: B046642
CAS No.: 79-36-7
M. Wt: 147.38 g/mol
InChI Key: FBCCMZVIWNDFMO-UHFFFAOYSA-N
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Description

Dichloroacetyl chloride is an organic compound with the chemical formula CHCl₂COCl. It is the acyl chloride derivative of dichloroacetic acid. This compound is a colorless, fuming liquid that is primarily used in acylation reactions. It is known for its reactivity and is utilized in various chemical syntheses .

Synthetic Routes and Reaction Conditions:

    Oxidation of 1,1,2-Trichloroethane: This method involves the oxidation of 1,1,2-trichloroethane in the presence of oxygen to produce this compound and water. [ \text{CHCl}_2\text{CH}_2\text{Cl} + \text{O}_2 \rightarrow \text{CHCl}_2\text{COCl} + \text{H}_2\text{O} ]

    Hydrolysis of Pentachloroethane: In this method, pentachloroethane is hydrolyzed to yield this compound and hydrochloric acid. [ \text{CHCl}_2\text{CCl}_3 + \text{H}_2\text{O} \rightarrow \text{CHCl}_2\text{COCl} + 2 \text{HCl} ]

    Carboxylation of Chloroform: Chloroform reacts with carbon dioxide in the presence of oxygen to form this compound. [ \text{CHCl}_3 + \text{CO}_2 \rightarrow \text{CHCl}_2\text{COCl} + \frac{1}{2} \text{O}_2 ]

Industrial Production Methods:

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis to form dichloroacetic acid. [ \text{CHCl}_2\text{COCl} + \text{H}_2\text{O} \rightarrow \text{CHCl}_2\text{COOH} + \text{HCl} ]

    Acylation Reactions: It is commonly used in acylation reactions to introduce the dichloroacetyl group into various substrates.

Common Reagents and Conditions:

    Water: For hydrolysis reactions.

    Organic Bases: Such as pyridine, used in acylation reactions to neutralize the hydrochloric acid formed.

Major Products:

Mechanism of Action

Target of Action

Dichloroacetyl chloride’s primary target is pyruvate dehydrogenase kinase . This enzyme plays a crucial role in the cell nutrition cycle, particularly under hypoxic conditions .

Mode of Action

The compound interacts with its target by binding to pyruvate dehydrogenase kinase . This binding action leads to the blocking of the cell nutrition cycle under hypoxic conditions, which can result in cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell nutrition cycle . By binding to pyruvate dehydrogenase kinase, the compound disrupts this cycle, leading to downstream effects such as cell death .

Pharmacokinetics

It’s known that the compound can be metabolized to release dichloroacetate, which has additional effects on the respiratory cycle of cancer cells . The bioavailability of this compound is currently unknown, but it’s worth noting that similar compounds often have low oral availability .

Result of Action

The primary molecular and cellular effect of this compound’s action is the induction of cell death . This is achieved through the disruption of the cell nutrition cycle, which is critical for cell survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to react with water and alcohol, leading to decomposition . It’s also worth noting that the compound is a colorless liquid and is used in acylation reactions

Comparison with Similar Compounds

    Trichloroacetyl Chloride (CCl₃COCl): Similar in structure but with an additional chlorine atom. It is also used in acylation reactions.

    Chloroacetyl Chloride (CH₂ClCOCl): Contains one chlorine atom and is used in similar applications but is less reactive than dichloroacetyl chloride.

    Acetyl Chloride (CH₃COCl): Lacks chlorine atoms and is used in acylation reactions but has different reactivity and applications.

Uniqueness: this compound is unique due to its specific reactivity profile, which allows it to be used in the synthesis of a wide range of chemical compounds, including herbicides and antibiotics. Its ability to introduce the dichloroacetyl group makes it valuable in organic synthesis .

Properties

IUPAC Name

2,2-dichloroacetyl chloride
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InChI

InChI=1S/C2HCl3O/c3-1(4)2(5)6/h1H
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InChI Key

FBCCMZVIWNDFMO-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)Cl)(Cl)Cl
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Molecular Formula

C2HCl3O, Array
Record name DICHLOROACETYL CHLORIDE
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DSSTOX Substance ID

DTXSID6024965
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Molecular Weight

147.38 g/mol
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Physical Description

Dichloroacetyl chloride is a colorless liquid with a pungent odor. Flash point 151 °F Boiling point 107-108 °F. Vapors are irritating to the eyes and mucous membranes. Corrosive to metals and tissue., Liquid, Liquid with a penetrating odor; [HSDB], COLOURLESS-TO-YELLOW FUMING LIQUID WITH PUNGENT ODOUR.
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Record name Acetyl chloride, 2,2-dichloro-
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Boiling Point

225 to 226 °F at 760 mmHg (NTP, 1992), 107-108 °C @ 760 MM HG, 107-108 °C
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Flash Point

151 °F (NTP, 1992), 66 °C, 151 °F, 66 °C
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Solubility

Decomposes (NTP, 1992), SOL IN ETHER, Solubility in water: decomposes
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Density

1.5315 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.5315 @ 16 °C/4 °C, Relative density (water = 1): 1.5
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Vapor Density

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (AIR= 1), Relative vapor density (air = 1): 5.1
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Vapor Pressure

154 mmHg at 77 °F (NTP, 1992), 23.0 [mmHg], Vapor pressure, kPa at 20 °C: 3.1
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Color/Form

LIQUID

CAS No.

79-36-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloroacetyl chloride
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Dichloroacetyl chloride
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Dichloroacetyl chloride
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Reactant of Route 4
Dichloroacetyl chloride
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Dichloroacetyl chloride
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Dichloroacetyl chloride
Customer
Q & A

Q1: What is the molecular formula and weight of Dichloroacetyl chloride?

A1: this compound has the molecular formula C2HCl3O and a molecular weight of 147.38 g/mol.

Q2: What are the main spectroscopic characteristics of this compound?

A2: this compound can be characterized using Infrared (IR) spectroscopy, 1H-NMR, 13C-NMR, and mass spectrometry. [, , , , ]

Q3: this compound is known as a strong acylating agent. What does this mean in terms of its reactivity?

A3: this compound readily reacts with nucleophiles like alcohols and amines, forming esters and amides, respectively. This reactivity stems from the electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing chlorine atoms. [, , ]

Q4: How can ketenes be generated from this compound?

A4: this compound can generate dichloroketene in situ through dehydrochlorination using triethylamine. This reaction pathway can lead to the formation of β-lactam derivatives and ring-opening products when reacting with 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepines. The product distribution is influenced by the substituents on both reactants and the reaction temperature. [, ]

Q5: What is the significance of the blue shift observed in the ν(CH) stretching vibration band of this compound dimers?

A5: The blue shift of 8.9 cm-1 in the ν(CH) stretching vibration band of this compound dimers, compared to the larger shift in chloral dimers, can be attributed to differences in the strength of intermolecular interactions, particularly C-H…O hydrogen bonding. This highlights the influence of molecular structure and electronic effects on the vibrational properties of these compounds. []

Q6: How does this compound interact with biological systems?

A6: this compound, being a reactive metabolite of trichloroethylene (TCE), exhibits strong acylating properties. [] This allows it to bind to cellular macromolecules, acting as a hapten and potentially triggering an autoimmune response. [] Studies have shown that this compound can induce apoptosis and compromise phagocytosis in Kupffer cells by activating inflammasome and MAPKs. []

Q7: this compound is a metabolite of Trichloroethylene. What are the implications of this metabolic pathway for human health?

A7: Trichloroethylene is metabolized to this compound in the liver. [, , , ] this compound, due to its reactive nature, can bind to cellular proteins and DNA, potentially leading to toxicity and autoimmune responses. [, ] Studies have linked exposure to Trichloroethylene and its metabolites to various autoimmune diseases, including autoimmune hepatitis. [, ]

Q8: Can you elaborate on the role of this compound in inducing apoptosis in Kupffer cells?

A8: this compound exposure leads to increased early and late-stage apoptosis in Kupffer cells, the resident macrophages of the liver. This apoptotic effect is accompanied by the activation of the NLRP3 inflammasome, a key component of the innate immune response. []

Q9: What are the potential implications of compromised Kupffer cell function due to this compound exposure?

A9: Kupffer cells play a crucial role in maintaining liver homeostasis by clearing apoptotic cells and debris. This compound impairs their phagocytic function, potentially leading to the accumulation of apoptotic bodies. [] This disruption in liver homeostasis could contribute to the development of autoimmune hepatitis. [, ]

Q10: What is the significance of anti-malondialdehyde antibodies (AMDA) being present in this compound-treated mice?

A10: The presence of AMDA in the serum of this compound-treated mice indicates increased lipid peroxidation, a hallmark of oxidative stress. This finding suggests a possible role of oxidative stress in the development of autoimmune responses induced by this compound. []

Q11: How is this compound formed in the environment?

A11: this compound is primarily formed as a byproduct of industrial processes involving Trichloroethylene. Its presence in the environment is a concern due to its toxicity and potential to form harmful degradation products. [, ]

Q12: What are the main products of this compound degradation in the environment?

A12: this compound can degrade into Dichloroacetic acid and hydrochloric acid. These products can contribute to soil and water acidification and pose risks to aquatic life. []

Q13: What methods are employed to remove this compound from contaminated air or water?

A13: Several methods, including photocatalysis, bioaugmentation, and adsorption, are being explored for the effective removal of this compound from contaminated environments. These methods aim to degrade this compound into less harmful products and mitigate its environmental impact. [, , ]

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